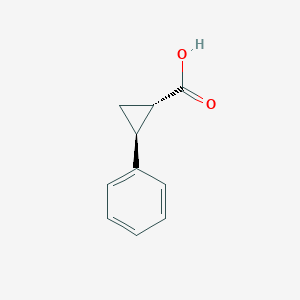
2-amino-3-(4-nitrophenyl)propanoic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-3-(4-nitrophenyl)propanoic acid hydrate” is a chemical compound with the CAS Number: 1219413-86-1 . It is also known as 4-nitrophenylalanine hydrate . The compound has a molecular weight of 228.2 . It is typically stored at room temperature and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “2-amino-3-(4-nitrophenyl)propanoic acid hydrate” is 1S/C9H10N2O4.H2O/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15;/h1-4,8H,5,10H2,(H,12,13);1H2 . This code provides a specific description of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound has a melting point range of 246-251 degrees Celsius . It is a solid at room temperature .
Safety and Hazards
Mécanisme D'action
Target of Action
2-Amino-3-(4-nitrophenyl)propanoic acid hydrate is a derivative of phenylalanine . Phenylalanine is an essential amino acid that plays a crucial role in various biological functions.
Biochemical Pathways
Phenylalanine, the parent compound of 2-amino-3-(4-nitrophenyl)propanoic acid hydrate, is involved in the biosynthesis of other amino acids and neurotransmitters. It is a precursor to tyrosine, which is a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine . .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-3-(4-nitrophenyl)propanoic acid hydrate involves the reaction of 4-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate to form 4-nitrophenylacetic acid. This intermediate is then reacted with bromoethane to form 2-bromo-3-(4-nitrophenyl)propanoic acid, which is subsequently hydrolyzed to yield 2-amino-3-(4-nitrophenyl)propanoic acid. The final step involves the addition of water to the product to form the hydrate.", "Starting Materials": [ "4-nitrobenzaldehyde", "malonic acid", "ammonium acetate", "bromoethane" ], "Reaction": [ "Step 1: Reaction of 4-nitrobenzaldehyde with malonic acid in the presence of ammonium acetate to form 4-nitrophenylacetic acid.", "Step 2: Reaction of 4-nitrophenylacetic acid with bromoethane to form 2-bromo-3-(4-nitrophenyl)propanoic acid.", "Step 3: Hydrolysis of 2-bromo-3-(4-nitrophenyl)propanoic acid to yield 2-amino-3-(4-nitrophenyl)propanoic acid.", "Step 4: Addition of water to the product to form the hydrate." ] } | |
Numéro CAS |
1219413-86-1 |
Nom du produit |
2-amino-3-(4-nitrophenyl)propanoic acid hydrate |
Formule moléculaire |
C9H12N2O5 |
Poids moléculaire |
228.2 |
Pureté |
93 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6261322.png)